ethyl 2-amino-1H-indole-3-carboxylate

Descripción

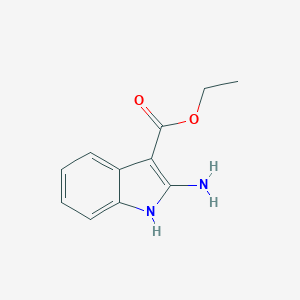

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKODJGRSIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6433-72-3 | |

| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Amino 1h Indole 3 Carboxylate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to the ethyl 2-amino-1H-indole-3-carboxylate core, often through cascade reactions that form multiple bonds in a single operation.

Copper-Catalyzed Cascade Reactions

A simple and efficient copper-catalyzed method has been developed for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives. researchgate.netresearchgate.net This approach involves the cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with either alkyl 2-cyanoacetate or malononitrile (B47326) under mild conditions. researchgate.netresearchgate.net The trifluoroacetyl group plays a crucial role in activating the system for the copper-catalyzed reaction. researchgate.net

This methodology utilizes readily available starting materials to construct the indole (B1671886) framework. researchgate.netresearchgate.net The reaction of an N-(2-halophenyl)-2,2,2-trifluoroacetamide with an active methylene (B1212753) compound like ethyl 2-cyanoacetate or malononitrile in the presence of a copper catalyst and a suitable base leads to the formation of the desired this compound derivative. researchgate.netresearchgate.net The reaction proceeds through a cascade of C-N coupling and cyclization steps.

Initial optimization studies for similar syntheses have explored various copper catalysts, bases, and solvents. researchgate.net For instance, in the synthesis of related 2-amino-1H-indole derivatives, catalysts like CuI and Cu₂O have been shown to be effective. researchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of 2-Aminoindole Derivatives (Data presented is illustrative of the general methodology, as a specific table for the title compound was not available in the provided search results.)

| Starting N-(2-halophenyl)acetamide | Active Methylene Compound | Catalyst | Base | Solvent | Yield (%) |

| N-(2-iodophenyl)acetamide | Malononitrile | CuI | K₂CO₃ | DMSO/H₂O | 36 researchgate.net |

| N-(2-iodophenyl)acetamide | Malononitrile | Cu₂O | K₂CO₃ | DMSO/H₂O | 50 researchgate.net |

This table illustrates the feasibility of the copper-catalyzed approach for synthesizing the 2-aminoindole core structure. The yields are based on initial screenings for a related synthesis.

Copper catalysts, particularly copper(I) salts like CuI, are fundamental to these cascade reactions. researchgate.netnih.gov The efficiency and scope of these copper-catalyzed N-arylation reactions can be significantly enhanced by the use of ligands. nih.govacs.orgresearchgate.net L-proline, a naturally occurring amino acid, has been identified as a particularly effective and versatile ligand for this purpose. nih.govresearchgate.net

The role of L-proline is multifaceted. It can act as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups. nih.gov This chelation is believed to stabilize the copper catalyst, increase its solubility, and facilitate the crucial C-N bond formation step of the Ullmann-type coupling reaction. nih.gov The use of L-proline often allows the reaction to proceed under milder conditions and with lower catalyst loadings compared to ligand-free systems. nih.gov While the precise mechanistic details can be complex and substrate-dependent, the formation of a copper-proline complex is a key step in the catalytic cycle, enhancing the reactivity of the system towards the desired product. nih.govnih.gov

Three-Component Tandem Reactions

Three-component reactions represent a highly convergent and atom-economical approach to complex molecules from simple precursors in a single pot.

While a direct three-component synthesis leading to this compound via a Sonogashira and [3+3] cyclocondensation was not explicitly detailed in the search results, the Sonogashira coupling is a well-established method for forming C(sp²)-C(sp) bonds, a key step in many indole syntheses. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

A plausible, though not directly cited, three-component approach could involve the reaction of an ortho-haloaniline derivative, a terminal alkyne bearing an ester group, and a nitrogen source in a one-pot sequence. The initial Sonogashira coupling would form a 2-alkynylaniline intermediate. Subsequent intramolecular cyclization, potentially promoted by a second catalyst or by changing the reaction conditions, would then form the indole ring.

Pd-C Mediated Hydrogenolysis for Protecting Group Removal

In many synthetic routes towards substituted indoles, protecting groups are employed to mask reactive functionalities. The benzyl (B1604629) (Bn) group is a common protecting group for the indole nitrogen. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the removal of such protecting groups via hydrogenation, a process known as hydrogenolysis. masterorganicchemistry.com

This deprotection step is typically the final step in a synthesis. The N-benzylated indole precursor is dissolved in a suitable solvent, and the Pd/C catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere (often at atmospheric or slightly elevated pressure) until the deprotection is complete. clockss.org The catalyst can be easily removed by filtration, providing the unprotected indole product.

For instance, the debenzylation of an N-benzyl protected precursor like ethyl 2-amino-1-(phenylmethyl)-1H-indole-3-carboxylate would yield the desired this compound. While a specific literature example with yield for this exact transformation was not found, this is a standard and reliable method for N-debenzylation in indole chemistry. mdpi.com

Table 2: General Conditions for Pd/C-Mediated N-Debenzylation

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

| N-benzyl indole derivative | 10% Pd/C | H₂ (balloon or pressure) | Ethanol, Methanol, or Ethyl Acetate | N-deprotected indole |

Synthesis of Substituted this compound Derivatives

The modification of the this compound core is crucial for developing new therapeutic agents. This is achieved through several synthetic strategies, including alkylation, condensation reactions, and the incorporation of specific pharmacologically relevant moieties.

Alkylation Reactions

Alkylation of the indole nitrogen is a common strategy to introduce structural diversity. For instance, the nitrogen of ethyl indol-2-carboxylate can be successfully alkylated using alkyl halides like allyl bromide and benzyl bromide in the presence of aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method provides the corresponding N-alkylated esters in excellent yields. mdpi.com Further hydrolysis of these esters, by increasing the amount of aqueous KOH and applying heat, can directly yield the N-alkylated carboxylic acids without the need to isolate the ester intermediate. mdpi.com

An acid-catalyzed C2-alkylation of unprotected indoles has also been developed using unactivated alkenes as the alkylating agents. nih.gov This method is notable for its high regioselectivity and atom economy, employing a catalytic amount of hydroiodic acid (HI) to produce 2,3-disubstituted indoles with congested tertiary carbon centers in good to excellent yields. nih.gov

Functionalization via Condensation Reactions

Condensation reactions are versatile for extending the structure of this compound. unizin.orglibretexts.orgunizin.org These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.orglibretexts.org For example, indole-3-carboxaldehydes can undergo condensation with various hydrazine (B178648) derivatives and substituted acid hydrazides to form the corresponding hydrazine and acid hydrazide derivatives. scirp.org

A notable application is the Knoevenagel condensation, where indole-3-carboxaldehydes react with active methylene compounds like cyanoacetamide, ethyl cyanoacetate, and rhodanine-3-acetic acid. scirp.org Another significant condensation reaction involves the reaction of 1H-indole-3-carboxaldehyde with anthranilamide. nih.gov Optimization of this reaction led to the discovery that performing the reaction in N,N-dimethylacetamide (DMAC) with sodium metabisulfite (B1197395) at 150 °C gives the desired 2-(1H-indol-3-yl)quinazolin-4(3H)-one in quantitative yield. nih.gov

Incorporation of Specific Pharmacophores (e.g., Imidazolidinone)

The imidazolidin-2-one scaffold is a key structural component in many approved drugs. nih.gov Methods for synthesizing imidazolidinones often involve the cyclization of urea (B33335) derivatives. nih.govorganic-chemistry.org One approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which yields 4-(het)arylimidazoldin-2-ones with high regioselectivity. nih.gov Another method is the palladium-catalyzed sequential hydroamination of 1,3-enynes, which provides a broad range of imidazolidinones. organic-chemistry.org

More direct approaches include the synthesis of propargylic ureas from the reaction of isocyanates with propargylic amines, which can then undergo intramolecular hydroamidation catalyzed by a phosphazene base to form imidazolidin-2-ones. acs.org

Synthesis of Spiro-Oxindole Derivatives

Spiro-oxindoles are a class of compounds with significant biological activity. A straightforward and efficient method for their synthesis is a three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This reaction proceeds to give novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org

Another strategy for synthesizing chiral spiro[pyrrolidin-3,2′-oxindole] derivatives involves an organocatalytic, highly diastereo- and enantioselective Michael/cyclization cascade reaction of 3-aminooxindoles with 2-enoylpyridines. rsc.org This method, utilizing a cinchonidine-based thiourea (B124793) catalyst, produces spiro-oxindoles bearing two adjacent stereocenters with excellent stereoselectivity. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for the efficient synthesis of indole derivatives. For instance, in the Hemetsberger–Knittel indole synthesis, the reaction temperature and stoichiometry of reactants in the Knoevenagel condensation step, as well as the reactant concentration in the subsequent thermolytic cyclization, are crucial factors that influence the yield of the final indole-2-carboxylate (B1230498). acs.org

In the synthesis of 3-substituted indole derivatives, Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with various acyl chlorides provides 3-acyl-5-chloroindole-2-carboxylates. acs.orgacs.org The subsequent reduction of the ketone group and hydrolysis are key steps that can be optimized for better yields. acs.orgacs.org

The synthesis of 2-substituted thieno[2,3-b]indoles from indolin-2-ones and various ketones involves an aldol-crotonic condensation followed by treatment with Lawesson's reagent. nih.gov This two-step process has been shown to be a convenient and reliable method. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield |

| N-Alkylation | Ethyl indol-2-carboxylate, Allyl bromide | aq. KOH | Acetone | 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| C2-Alkylation | 3-Methylindole, 1,1-Diphenylethene | HI (catalytic) | Dichloromethane | 30°C, 12h | 2-(1,1-Diphenylethyl)-3-methyl-1H-indole | 87% |

| Quinazolinone Synthesis | 1H-Indole-3-carboxaldehyde, Anthranilamide | Na2S2O5 | DMAC | 150°C | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Quantitative |

| Spiro-oxindole Synthesis | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid | Acetic Acid | Room Temp, 9-12h | Spiro[dihydropyridine-oxindole] derivative | Satisfactory |

Novel Synthetic Pathways and Green Chemistry Approaches

Recent advancements in the synthesis of indole derivatives have focused on developing novel, more efficient, and environmentally friendly methods. One-pot synthesis procedures are particularly attractive as they reduce the number of steps, solvent usage, and waste generation.

An efficient one-pot, two-step synthesis of 2-amino-indole-3-carboxamides has been developed from 2-halonitrobenzenes and cyanoacetamides. nih.gov This method involves an initial SNAr reaction under basic conditions, followed by a reduction/cyclization process using FeCl3 and Zn powder upon acidification. nih.gov This approach avoids the isolation of intermediates and provides the desired products in high yields. nih.gov

The classical Reissert indole synthesis, which involves the condensation of 2-nitrotoluenes with diethyl oxalate (B1200264) followed by reduction, remains a reliable method for preparing benzene-part substituted indole-2-carboxylates. derpharmachemica.com Modern modifications and the development of new synthetic routes continue to expand the utility of this important heterocyclic scaffold. rsc.org

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 2-amino-1H-indole-3-carboxylate, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. In a study utilizing a 500 MHz spectrometer with DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound displayed characteristic signals corresponding to the indole (B1671886) core, the amino group, and the ethyl ester moiety. arkat-usa.org

The spectrum shows a singlet at 10.62 ppm, characteristic of the indole N-H proton. arkat-usa.org The aromatic protons on the benzene (B151609) ring appear in the range of 6.77 to 7.58 ppm, with distinct multiplicities and coupling constants that allow for their specific assignment. arkat-usa.org A broad singlet at 6.13 ppm, integrating to two protons, corresponds to the amino (-NH₂) group at the C2 position. The ethyl group protons are observed as a quartet at 4.23 ppm (methylene, -CH₂) and a triplet at 1.30 ppm (methyl, -CH₃), confirming the presence of the ethyl ester. arkat-usa.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 10.62 | s | - | 1H | Indole N-H |

| 7.58 | d | 7.9 | 1H | Aromatic C-H |

| 7.15 | d | 8.1 | 1H | Aromatic C-H |

| 6.95 | ddd | 8.1, 7.1, 1.1 | 1H | Aromatic C-H |

| 6.77 | ddd | 7.9, 7.1, 0.9 | 1H | Aromatic C-H |

| 6.13 | s | - | 2H | Amino (-NH₂) |

| 4.23 | q | 7.1 | 2H | Ethyl (-OCH₂) |

| 1.30 | t | 7.1 | 3H | Ethyl (-CH₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound, recorded at 126 MHz in DMSO-d₆, shows eleven distinct signals, accounting for all carbon atoms in the structure. arkat-usa.org

The signal at 165.6 ppm is assigned to the carbonyl carbon of the ester group. arkat-usa.org The carbons of the indole ring appear at various shifts, with the C2 and C3 carbons, which are bonded to the amino and carboxylate groups respectively, showing characteristic resonances. arkat-usa.org Specifically, the carbon atoms of the indole ring system are found between 94.2 ppm and 146.9 ppm. arkat-usa.org The aliphatic carbons of the ethyl group are observed at 58.6 ppm (-CH₂) and 14.9 ppm (-CH₃). arkat-usa.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 165.6 | Ester C=O |

| 146.9 | Indole C |

| 136.1 | Indole C |

| 126.2 | Indole C-H |

| 120.3 | Indole C-H |

| 118.0 | Indole C-H |

| 116.8 | Indole C |

| 110.6 | Indole C-H |

| 94.2 | Indole C |

| 58.6 | Ethyl (-OCH₂) |

| 14.9 | Ethyl (-CH₃) |

In addition to structural elucidation, NMR spectroscopy is employed as a powerful tool for monitoring chemical reactions in real-time. Research has demonstrated the use of in situ NMR monitoring to study the reaction dynamics of this compound. lookchem.comacs.org Specifically, temperature-gradient-directed NMR has been used to follow the progress of [3+3]-cyclocondensation reactions between this compound and alkynones. lookchem.comacs.org This technique allows researchers to observe the formation of intermediates and products directly in the NMR tube, providing valuable insights into reaction kinetics and mechanisms. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is routinely used to determine the molecular weight of this compound and to confirm its elemental composition. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are utilized to assess product formation and purity during synthesis. arkat-usa.org High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which can confirm the molecular formula of the compound. nih.gov For this compound (C₁₁H₁₂N₂O₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, thereby confirming its elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. clockss.org For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected peaks include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂). A separate, sharper peak in the same region would correspond to the indole N-H stretch.

C=O Stretching: A strong absorption band typically found around 1680-1710 cm⁻¹ due to the carbonyl group of the ethyl ester.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester group.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic carbon-carbon bonds of the indole ring.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its solid state, providing data on bond lengths, bond angles, and crystal packing. While this technique was successfully used to identify the structure of an unexpected side-product during one reported synthesis of this compound, a published crystal structure of the title compound itself was not identified in the surveyed academic literature. arkat-usa.org The application of this technique to a related compound underscores its importance in the unambiguous structural confirmation of complex organic molecules. nih.gov

Crystal Structure Determination and Analysis

No published single-crystal X-ray diffraction data for this compound could be located.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a definitive analysis of the intermolecular interactions in the solid state is not possible.

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

No academic papers reporting Density Functional Theory (DFT) calculations for this compound were found.

Molecular Orbital Analysis (HOMO-LUMO Gap, NBO Analysis)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis is not available as no computational studies have been published.

Molecular Electrostatic Potential (MEP) Analysis

There are no published studies containing a Molecular Electrostatic Potential (MEP) analysis for this specific compound.

Vibrational Frequency Analysis

A theoretical vibrational frequency analysis based on computational methods has not been reported for this compound.

Advanced Theoretical and Mechanistic Investigations

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for the synthesis of the 2-aminoindole core is fundamental for the development of efficient and versatile synthetic routes. While various methods exist for constructing the indole (B1671886) ring, modern high-throughput syntheses of 2-aminoindole-3-carboxylates and related amides typically proceed through stepwise mechanisms rather than concerted pathways.

A prevalent and efficient strategy involves a two-step, one-pot sequence starting from a 2-halonitroarene. arkat-usa.orgnih.gov The process begins with a nucleophilic aromatic substitution (SNAr) reaction, where an active methylene (B1212753) compound, such as an ethyl cyanoacetate, displaces the halide. This is followed by a metal-mediated reductive cyclization. arkat-usa.orgnih.gov In this second step, the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the nitrile group, leading to the formation of the 2-aminoindole ring system. nih.gov This sequence is explicitly stepwise, involving the formation of a distinct 2-(2-nitrophenyl)acetonitrile intermediate before the final ring-closing reaction. nih.gov

Concerted Mechanisms in Cyclocondensation Reactions

Concerted reactions, where all bond-forming and bond-breaking events occur in a single transition state, are a cornerstone of synthetic organic chemistry, particularly in pericyclic reactions like [4+2] cycloadditions. researchgate.net However, the term cyclocondensation, which better describes the formation of many heterocyclic systems, typically implies a stepwise process involving condensation with the elimination of a small molecule, such as water. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of ethyl 2-amino-1H-indole-3-carboxylate, SAR investigations have revealed how modifications to different parts of the indole scaffold influence their interaction with various biological targets, including cannabinoid receptors, viruses, and cancer cells.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound core have generated a wealth of SAR data, highlighting the sensitivity of biological activity to the nature and position of substituents.

Substitution at the N1-position: The N1 position of the indole ring is a common site for modification. In the context of aminoalkylindoles acting as cannabinoid mimetics, an aminoethyl substitution at this position was found to be optimal for activity. arkat-usa.org The nature of the terminal amine is also critical, with cyclic amines like morpholine (B109124) and piperidine (B6355638) showing the most potent activity, while acyclic amines or piperazines led to inactive compounds. arkat-usa.org

Substitution at the C2-position: The C2-amino group is a defining feature of this scaffold. SAR studies on cannabinoid ligands have shown that this position is highly sensitive to steric bulk. arkat-usa.org Increasing the bulk from a hydrogen substituent to an ethyl group resulted in a complete loss of activity, whereas the smaller hydrogen substituent enhanced potency. arkat-usa.org Electronic variations at this position also tend to diminish activity. arkat-usa.org

Substitution at the C3-position: The carboxylate group at the C3-position is another key site for derivatization. In a series of indole-based HIV-1 fusion inhibitors, retaining a methyl or ethyl ester at C3 resulted in enhanced activity. nih.gov Conversely, converting the ester to a carboxylic acid or an amide group led to a significant reduction in antiviral potency. nih.gov For indole-2-carboxamides with antiproliferative activity, the type of substituent on a second indole moiety attached at the C3-position was found to be critical for potency. nih.gov

Substitution on the Benzene (B151609) Ring: Modifications on the carbocyclic portion of the indole nucleus also play a significant role. For certain antiviral derivatives, the introduction of a 5-hydroxy group and a 6-fluoro or 6-pyridin-3-yl group was essential for achieving high efficacy against the influenza A virus, with activity greater than the reference drug Arbidol. organic-chemistry.org

The following table summarizes key SAR findings for various biological activities.

| Position of Modification | Substituent Type | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| N1 | Morpholinoethyl | Cannabinoid Receptor | Optimal activity | arkat-usa.org |

| N1 | Piperazine-containing alkyl chain | Cannabinoid Receptor | Inactive | arkat-usa.org |

| C2 | Hydrogen (vs. larger groups) | Cannabinoid Receptor | Enhanced potency | arkat-usa.org |

| C2 | Ethyl | Cannabinoid Receptor | Destroyed activity | arkat-usa.org |

| C3 | Ethyl Ester (vs. Carboxylic Acid) | HIV-1 Fusion Inhibition | Enhanced activity | nih.gov |

| C6 | Fluoro (in a 5-hydroxy-2-(dimethylaminomethyl)-1-methyl background) | Antiviral (Influenza A) | Significant activity | organic-chemistry.org |

Computational Prediction of Biological Activity

Computational methods are increasingly used to predict the biological activity of novel compounds and to rationalize observed SAR. For derivatives of the indole scaffold, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully applied.

A study on a series of indole-alkylamine derivatives with β3-adrenergic activity utilized both 2D-QSAR and 3D-QSAR/Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.org These models provide quantitative correlations between the physicochemical properties of the molecules and their biological activities. The CoMSIA technique, in particular, helps to visualize the contributions of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to the activity, offering a roadmap for designing new, more potent agonists. rsc.org

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of ligands to their target proteins and assessing the stability of the resulting complexes. In a study of novel dichloroindolizine carboxylates designed as larvicides against the malaria vector Anopheles arabiensis, molecular docking was used to investigate the binding affinities of the compounds against known antimalarial targets, such as acetylcholinesterase. researchgate.net Subsequent MD simulations, running for up to 300 nanoseconds, were used to confirm the stability of the ligand-protein complexes, providing further support for the potential mechanism of action. researchgate.net These computational approaches are invaluable for prioritizing synthetic targets and generating hypotheses about ligand-receptor interactions.

Thermodynamic and Kinetic Studies of Reactions

The thermodynamic and kinetic properties of reactions involving this compound and its isomers are essential for understanding their stability and reactivity. Experimental and computational studies have been conducted to determine key thermodynamic parameters for closely related alkyl 1H-indole carboxylate derivatives.

A comprehensive study combined static bomb combustion calorimetry and the Knudsen mass-loss effusion technique to determine the standard molar enthalpies of formation (ΔfH°m) in the crystalline phase and the standard molar enthalpies of sublimation (ΔgcrH°m) for ethyl 1H-indole-2-carboxylate, an isomer of the title compound. nih.gov From these experimental values, the gas-phase enthalpy of formation was derived. These experimental efforts were complemented by high-level ab initio molecular orbital calculations at the G3(MP2) level, which provide theoretical estimates of these thermodynamic quantities. nih.gov The close agreement between the experimental and computed values lends confidence to the data.

Kinetic studies on reactions involving the functional groups present in this compound, such as the amino and ester groups, help to elucidate reaction mechanisms and rates. General principles of chemical kinetics, such as the influence of pH, ionic strength, and the dielectric constant of the medium on reaction rates, are applicable to the synthesis and reactions of this compound. For instance, the rates of reactions involving charged or polar intermediates are often sensitive to the ionic strength and polarity of the solvent.

The table below presents the experimentally determined and computationally estimated thermodynamic data for ethyl 1H-indole-2-carboxylate at T = 298.15 K. nih.gov

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal), ΔfH°m(cr) | -349.5 ± 2.2 | Static Bomb Calorimetry |

| Standard Molar Enthalpy of Sublimation, ΔgcrH°m | 115.1 ± 0.9 | Knudsen Effusion |

| Standard Molar Enthalpy of Formation (gas), ΔfH°m(g) | -234.4 ± 2.4 | Experimental (from cr and sub) |

| Standard Molar Enthalpy of Formation (gas), ΔfH°m(g) | -237.0 | Computational (G3MP2) |

Future Research Directions for Ethyl 2 Amino 1h Indole 3 Carboxylate

The scaffold of ethyl 2-amino-1H-indole-3-carboxylate represents a privileged structure in medicinal chemistry and materials science. Its inherent reactivity and biological relevance pave the way for extensive future research. The exploration of this compound and its derivatives is poised to yield significant advancements across multiple scientific disciplines. Key future research directions will focus on creating novel molecular entities with enhanced properties, understanding their mechanisms of action, and expanding their applications beyond the biomedical field.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-1H-indole-3-carboxylate, and what key reaction conditions must be controlled?

this compound is typically synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example:

- Method a : Reacting 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid under reflux for 3–5 hours to form the Schiff base intermediate .

- Method b : Using thiourea, chloroacetic acid, and sodium acetate in acetic acid under reflux to introduce the amino group at the 2-position of the indole core .

Key conditions include strict temperature control (reflux), stoichiometric ratios of reactants, and acid catalysis (acetic acid) to ensure regioselectivity and minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., NH₂, ethyl ester, and aromatic protons).

- X-ray Crystallography : Resolves molecular geometry, bond angles, and packing interactions (e.g., hydrogen bonding in the indole core) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by HPLC, as per industrial standards) .

Q. What are the common functionalization pathways for this compound in medicinal chemistry?

The amino group at the 2-position and the ester moiety at the 3-position are reactive sites:

- Acylation/alkylation : The NH₂ group can be modified to introduce amide or urea derivatives for biological screening .

- Ester hydrolysis : Conversion to the carboxylic acid enables conjugation with drug delivery systems (e.g., antibody-drug conjugates) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental design. For example:

- Reaction path searches : Identify low-energy pathways for condensation and cyclization steps .

- Solvent effects : Simulate acetic acid’s role in stabilizing intermediates via hydrogen bonding .

- Machine learning : Analyze historical reaction data to predict optimal molar ratios and temperatures .

Q. How should researchers address contradictions in reaction yields reported across studies?

- Factorial design experiments : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors .

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylated or oxidized derivatives) and adjust reaction conditions .

- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize variability .

Q. What reactor design considerations are critical for scaling up its synthesis?

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., condensation) and reduce batch-to-batch variability .

- Membrane separation : Efficiently remove acetic acid and unreacted starting materials during workup .

- Process control : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress .

Q. How can the compound’s stability under different storage conditions be systematically evaluated?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to assess degradation pathways .

- Kinetic modeling : Determine degradation rate constants and shelf-life predictions using Arrhenius equations .

- Solid-state analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Q. What strategies are effective in elucidating its biological targets and mechanisms?

- Proteomics : Use affinity chromatography with immobilized derivatives to identify binding proteins .

- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) to prioritize in vitro assays .

- Metabolic profiling : Track cellular uptake and metabolite formation using radiolabeled or fluorescent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.